molecular formula C10H10N6OS B3104601 2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine CAS No. 1490307-18-0

2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine

Cat. No.: B3104601
CAS No.: 1490307-18-0
M. Wt: 262.29
InChI Key: OTNUCGNZWUMZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine is a complex organic compound that features a combination of thiophene, oxadiazole, and triazole rings

Properties

IUPAC Name

2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6OS/c11-3-4-16-6-7(13-15-16)10-12-9(14-17-10)8-2-1-5-18-8/h1-2,5-6H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNUCGNZWUMZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine typically involves multiple steps, starting with the formation of the oxadiazole and triazole rings. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the creation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be performed under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol (EtOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Mechanism of Action

The mechanism of action of 2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. For example, oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine is unique due to its combination of thiophene, oxadiazole, and triazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Biological Activity

The compound 2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings, including various mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique arrangement of heterocycles which include thiophene, oxadiazole, and triazole moieties. Its chemical formula is C17H17N5O2SC_{17}H_{17}N_5O_2S with an average molecular weight of approximately 359.46 g/mol. The structural complexity contributes to its diverse biological activities.

Research indicates that compounds containing oxadiazole and triazole rings exhibit various pharmacological effects, primarily through the following mechanisms:

  • Anticancer Activity :
    • Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells. For instance, a related compound increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to apoptotic cell death .
    • Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer progression, such as Bcl-2 and HDACs (Histone Deacetylases), potentially leading to enhanced anticancer effects .
  • Inhibition of Carbonic Anhydrases :
    • Certain derivatives have demonstrated selective inhibition against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Compounds showed K_i values in the nanomolar range, indicating potent inhibitory activity .
  • Antimicrobial Properties :
    • The presence of the thiophene moiety is linked to antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains .

Study 1: Anticancer Activity

A study focusing on the synthesis and evaluation of oxadiazole derivatives highlighted that modifications in the structure significantly influenced their anticancer properties. The introduction of electron-withdrawing groups (EWGs) improved the compounds' potency against various cancer cell lines .

Study 2: Selective Inhibition of hCA

In another investigation, a series of oxadiazole-based compounds were tested for their ability to inhibit hCA enzymes. The most active compound exhibited an IC50 value as low as 89 pM against hCA IX, showcasing its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

Structural FeatureEffect on Activity
Electron-Withdrawing Groups Increase potency against cancer cells
Substituents on Thiophene Affect antimicrobial properties
Length of Alkyl Chains Influence solubility and bioavailability

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

Answer:
The compound is synthesized via multi-step heterocyclic chemistry. Key steps include:

  • Cyclocondensation of thiophene-2-carboxylic acid derivatives with amidoximes to form the [1,2,4]oxadiazole core .
  • Click chemistry (Cu-catalyzed azide-alkyne cycloaddition, CuAAC) to attach the triazole ring, leveraging propargylamine or azidoethylamine precursors .
  • Characterization of intermediates involves 1H/13C NMR (to confirm regioselectivity of triazole substitution), FT-IR (C=N stretching at 1600–1650 cm⁻¹ for oxadiazole), and LC-MS (to verify molecular ion peaks) .

Advanced: How can researchers optimize synthesis yield when facing low regioselectivity in triazole formation?

Answer:
Regioselectivity in triazole synthesis can be improved by:

  • Catalyst screening : Use Cu(I) catalysts (e.g., CuBr(PPh₃)₃) instead of CuSO₄/ascorbate to favor 1,4-disubstituted triazoles .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics compared to THF or water .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 min vs. 24 hrs) and improves yield by 15–20% .
Condition Yield (%)Regioselectivity (1,4:1,5)
CuSO₄/ascorbate (H₂O)653:1
CuBr(PPh₃)₃ (DMF)828:1
Microwave (DMF, 80°C)8912:1

Basic: Which spectroscopic techniques confirm the compound’s structure, and what key markers are observed?

Answer:

  • 1H NMR :
    • Thiophene protons at δ 7.2–7.5 ppm (multiplet).
    • Triazole CH at δ 8.1–8.3 ppm (singlet).
    • Ethylamine NH₂ at δ 2.8–3.1 ppm (broad) .
  • 13C NMR : Oxadiazole C=N at δ 165–170 ppm; triazole C at δ 140–145 ppm .
  • FT-IR : C-S (thiophene) at 680–720 cm⁻¹; N-H (amine) at 3300–3500 cm⁻¹ .

Advanced: How can molecular docking studies evaluate its potential as a kinase inhibitor?

Answer:

  • Target selection : Use crystal structures of kinases (e.g., EGFR, PDB ID: 1M17) from the RCSB PDB .
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Key parameters : Analyze binding affinity (ΔG ≤ −8 kcal/mol), hydrogen bonding with catalytic lysine (e.g., Lys721 in EGFR), and π-π stacking with hydrophobic pockets .
  • Validation : Compare with co-crystallized inhibitors (e.g., gefitinib) to assess competitive binding .

Basic: What in vitro assays are recommended for initial antimicrobial screening?

Answer:

  • Broth microdilution (CLSI guidelines) to determine MIC values against:
    • Staphylococcus aureus (Gram-positive).
    • Escherichia coli (Gram-negative).
    • Candida albicans (fungal) .
  • Zone of inhibition assays (agar diffusion) for rapid activity profiling .

Advanced: How to resolve spectral data contradictions suggesting thione-thiol tautomerism?

Answer:

  • X-ray crystallography : Definitive proof of tautomeric form (e.g., thione dominance in solid state) .
  • Variable-temperature NMR : Monitor NH proton shifts in DMSO-d₆ (thiol form increases at elevated temps) .
  • DFT calculations : Compare theoretical IR/Raman spectra (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify dominant tautomer .

Advanced: Which computational methods predict electronic properties, and how do they correlate with experimental data?

Answer:

  • DFT (Gaussian 09) : Use B3LYP functional with 6-311+G(d,p) basis set to calculate:
    • HOMO-LUMO gaps (predict redox activity; target ≤4 eV for bioactivity) .
    • Electrostatic potential maps (identify nucleophilic/electrophilic sites) .
  • UV-Vis spectroscopy : Compare experimental λmax (e.g., 270–290 nm for π→π* transitions) with TD-DFT results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine
Reactant of Route 2
2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.